

4-Methoxybiphenyl: A Technical Guide to Its Core Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybiphenyl

Cat. No.: B1664174

[Get Quote](#)

Introduction: **4-Methoxybiphenyl**, also known as 4-phenylanisole, is a versatile aromatic organic compound characterized by a methoxy group attached to a biphenyl structure.^[1] Its unique combination of stability, reactivity, and electronic properties makes it a valuable intermediate and building block across diverse scientific fields.^[1] This technical guide provides an in-depth review of the key applications of **4-Methoxybiphenyl**, focusing on its role in organic synthesis, materials science, and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's utility.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Methoxybiphenyl** is presented below.

Property	Value	Reference
CAS Number	613-37-6	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ O	[1] [2]
Molecular Weight	184.23 g/mol	[1] [2]
Appearance	White to off-white powder/crystals	[1] [3]
Melting Point	86 - 90 °C	[1] [3] [4]
Boiling Point	157 °C at 10 mmHg	[1] [5]
Solubility	Insoluble in water; Soluble in ether, ethanol	[5]
Max UV Absorption	261 nm (in Alcohol)	[5]

Section 1: Applications in Organic Synthesis

4-Methoxybiphenyl serves as a crucial intermediate in the synthesis of a wide range of more complex molecules.[\[1\]](#)[\[2\]](#) Its biphenyl core is a common scaffold in many target compounds, and the methoxy group can be used for further functionalization or to modulate electronic properties.

Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

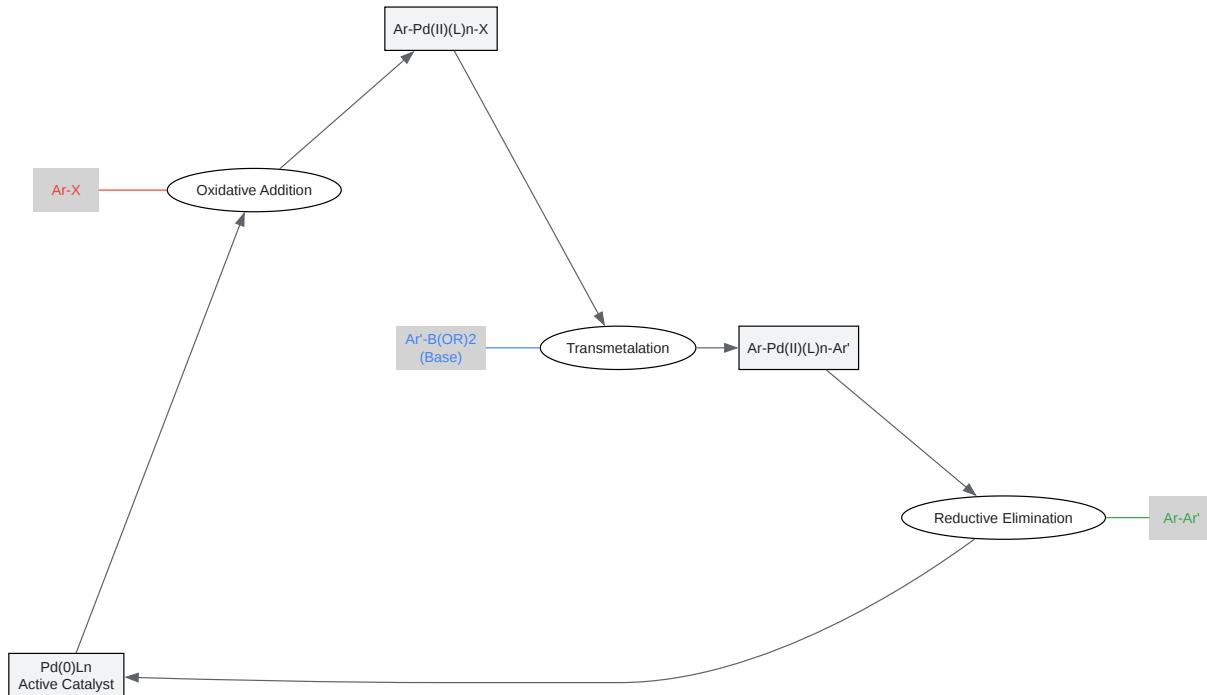
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds.[\[6\]](#)[\[7\]](#) **4-Methoxybiphenyl** itself can be efficiently synthesized, or used as a reactant in these protocols to create more substituted biphenyl derivatives.

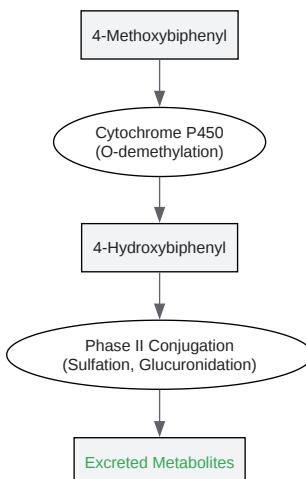
Experimental Protocol: Synthesis of **4-Methoxybiphenyl** via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4-bromoanisole and phenylboronic acid.

Materials:

- 4-Bromoanisole (1.0 eq)
- Phenylboronic acid (1.5 eq)^[8]
- Palladium Catalyst (e.g., Pd/MN100, 0.5-1.5 mol%)[⁸]
- Base (e.g., NaOH, K₂CO₃, 2.0 eq)^{[6][8]}
- Solvent (e.g., Ethanol/Water mixture)^{[6][8]}
- Inert gas (Nitrogen or Argon)


Procedure:


- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, the base, and the palladium catalyst.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.^[6]
- Solvent Addition: Add the degassed solvent system to the flask.
- Reaction: Heat the mixture to a temperature between 50-75 °C and stir vigorously.^[8] The reaction is typically complete within 10 minutes to 1 hour.^[8]
- Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^[6]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.^[6]
- Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **4-Methoxybiphenyl**.^[6]

Quantitative Data: Suzuki-Miyaura Reaction Conditions and Yields

Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Base (eq)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
4-Bromoanisole	Phenylboronic acid	Pd/MN100 (1.0)	NaOH (2.0)	Ethanol /Water	70	0.92	>98 (conversion)	[6]
4-Iodoanisole	O-Tolylboronic acid	Pd(OAc) ₂ (0.2)	K ₂ CO ₃	Acetone/Water	Reflux	0.5	~100 (conversion)	[7]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]
- 4. 4-Methoxybiphenyl 97 613-37-6 [sigmaaldrich.com]
- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Methoxybiphenyl: A Technical Guide to Its Core Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664174#key-literature-review-on-4-methoxybiphenyl-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com